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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde oxime

CAS No.: 3235-04-9

Cat. No.: B1310809

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
Methoxybenzaldehyde oxime, a versatile organic compound utilized in various research and

development sectors, including organic synthesis and pharmaceutical development.[1] As a

critical intermediate, unequivocal structural confirmation is paramount. This document details

the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering field-proven insights into the causality behind the observed

spectral features.

Molecular Structure and Analytical Rationale
The structural elucidation of a molecule like 4-Methoxybenzaldehyde oxime relies on the

synergistic application of multiple spectroscopic techniques. Each method provides a unique

piece of the structural puzzle, and their combined interpretation constitutes a self-validating

system for confirming molecular identity and purity.

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen

framework, including the chemical environment, connectivity, and stereochemistry of atoms.
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IR Spectroscopy: Identifies the functional groups present in the molecule by detecting their

characteristic vibrational frequencies.

Mass Spectrometry: Determines the molecular weight and provides information about the

molecule's fragmentation pattern, which aids in confirming the structure.

Below is the chemical structure of 4-Methoxybenzaldehyde oxime, which serves as the basis

for our spectroscopic analysis.

Caption: Structure of 4-Methoxybenzaldehyde oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 4-Methoxybenzaldehyde oxime, both ¹H and ¹³C NMR provide critical data.

The spectra are typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide

(DMSO-d₆).

¹H NMR Spectrum Analysis
The ¹H NMR spectrum reveals five distinct signals corresponding to the different types of

protons in the molecule. The choice of an E/Z isomeric configuration is often determined by the

synthetic route; the (E)-isomer is commonly reported.[2]
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~8.11 Singlet 1H CH=N-OH

The imine proton

is deshielded

due to the

electronegativity

of the nitrogen

and the aromatic

ring's anisotropy.

Its singlet nature

indicates no

adjacent protons.

~7.52 Doublet 2H
Ar-H (ortho to

CH=N)

These protons

are ortho to the

electron-

withdrawing

oxime group,

leading to a

downfield shift.

They appear as

a doublet due to

coupling with the

meta protons.[2]

~6.91 Doublet 2H
Ar-H (meta to

CH=N)

These protons

are ortho to the

electron-donating

methoxy group,

causing an

upfield shift.

They appear as

a doublet due to

coupling with the

ortho protons.[2]

~3.84 Singlet 3H -OCH₃ The protons of

the methoxy
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group are in a

shielded

environment and

appear as a

characteristic

singlet.[2]

Variable (Broad) Singlet 1H N-OH

The hydroxyl

proton is

exchangeable,

often resulting in

a broad signal.

Its chemical shift

can vary

significantly with

concentration

and solvent.

¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
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Chemical Shift (δ) ppm Assignment Rationale

~150 C=N

The imine carbon is

significantly deshielded due to

its sp² hybridization and

proximity to the electronegative

nitrogen atom.[2]

~161 Ar-C (para, C-OCH₃)

The aromatic carbon attached

to the electron-donating

methoxy group is deshielded.

~129 Ar-C (ortho to CH=N)

The chemical shift for the

aromatic carbons ortho to the

oxime group.[2]

~125 Ar-C (ipso, C-CH=N)

The quaternary carbon of the

aromatic ring attached to the

oxime group.

~114 Ar-C (meta to CH=N)

The aromatic carbons ortho to

the electron-donating methoxy

group are shielded.[2]

~55 -OCH₃

The carbon of the methoxy

group appears in the typical

upfield region for sp³

hybridized carbons attached to

an oxygen.[2]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxybenzaldehyde oxime in

~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to optimize magnetic field homogeneity.

Acquisition:
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For ¹H NMR, acquire the spectrum using a standard pulse sequence. A spectral width of

~15 ppm and a relaxation delay of 1-2 seconds are typical.

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm)

and a longer relaxation delay (2-5 seconds) are required to ensure quantitative

observation of all carbon signals, including quaternary carbons.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the

spectrum and calibrate the chemical shift scale using the residual solvent peak as a

reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the various functional groups within the molecule. The

spectrum is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR)

accessory.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~3353 (Broad) O-H Stretch Hydroxyl (-OH)

The broadness of this

peak is characteristic

of a hydrogen-bonded

hydroxyl group,

confirming the

presence of the

oxime's OH.[2]

~3010 C-H Stretch (sp²) Aromatic C-H

Indicates the

presence of the

aromatic ring.

~2929 C-H Stretch (sp³) Methoxy (-OCH₃)

Corresponds to the C-

H bonds of the methyl

group.[2]

~1606 C=N Stretch Imine/Oxime

This absorption is

critical for identifying

the oxime functional

group.[2]

~1513 C=C Stretch Aromatic Ring

A characteristic

vibration for the

benzene ring

skeleton.[2]

~1253 C-O Stretch Aryl Ether

Strong absorption

indicating the C-O

bond of the methoxy

group attached to the

aromatic ring.[2]

~956 N-O Stretch Oxime

Confirms the N-O

bond of the oxime

functionality.[2]

~831 C-H Bend p-disubstituted ring This out-of-plane

bending is
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characteristic of a 1,4-

disubstituted benzene

ring.[2]

Experimental Protocol: FT-IR Spectroscopy (ATR)
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial as

it will be subtracted from the sample spectrum to remove contributions from the atmosphere

(e.g., CO₂ and H₂O).

Sample Application: Place a small amount of the solid 4-Methoxybenzaldehyde oxime
powder onto the ATR crystal.

Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the

sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The instrument software automatically performs the background

subtraction and presents the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

Electron Ionization (EI) is a common technique for this type of analysis. The molecular formula

of 4-Methoxybenzaldehyde oxime is C₈H₉NO₂, with a molecular weight of 151.16 g/mol .[3]
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m/z (mass-to-charge ratio) Proposed Fragment Significance

151 [M]⁺

Molecular Ion Peak. This peak

confirms the molecular weight

of the compound.[3]

134 [M - OH]⁺
Loss of the hydroxyl radical

from the oxime group.

120 [M - OCH₃]⁺ Loss of the methoxy radical.

106 [C₇H₆O]⁺
A fragment corresponding to

the methoxybenzoyl cation.

92
Further fragmentation of the

aromatic ring structure.

77 [C₆H₅]⁺
Phenyl cation, resulting from

the loss of the side chain.

Proposed Fragmentation Pathway
The fragmentation of 4-Methoxybenzaldehyde oxime under EI conditions can be rationalized

as follows. The initial ionization event forms the molecular ion, which then undergoes a series

of fragmentation steps to yield smaller, stable ions.

[C₈H₉NO₂]⁺
m/z = 151

(Molecular Ion)

[C₈H₈NO]⁺
m/z = 134

- •OH

[C₇H₆NO₂]⁺
m/z = 136

- •CH₃

[C₇H₆O]⁺
m/z = 106

- NO

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5371961
https://www.benchchem.com/product/b1310809/docs?utm_src=pdf-body#an-in-depth-guide-to-the-spectroscopic-characterization-of-4-methoxybenzaldehyde-oxime
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310809?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Simplified EI-MS fragmentation of 4-Methoxybenzaldehyde oxime.

Experimental Protocol: GC-MS (EI)
Sample Preparation: Prepare a dilute solution of 4-Methoxybenzaldehyde oxime in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of

approximately 1 mg/mL.

GC Method:

Inject 1 µL of the sample solution into the Gas Chromatograph (GC).

Use a suitable capillary column (e.g., a 30m DB-5ms).

Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high

final temperature (e.g., 250°C) to ensure elution of the analyte.

MS Method:

The eluent from the GC column is directed into the ion source of the Mass Spectrometer.

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

Scan a mass range appropriate for the analyte, for instance, from m/z 40 to 300.

Data Analysis: Identify the chromatographic peak corresponding to 4-
Methoxybenzaldehyde oxime. Analyze the mass spectrum associated with this peak to

identify the molecular ion and key fragment ions.

Integrated Spectroscopic Workflow and Conclusion
The structural confirmation of 4-Methoxybenzaldehyde oxime is achieved by integrating the

data from NMR, IR, and MS. The workflow represents a logical, self-validating process

fundamental to chemical analysis.
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Spectroscopic Analysis Data Interpretation

NMR Spectroscopy
(¹H & ¹³C) Carbon-Hydrogen Framework

IR Spectroscopy Functional Groups (-OH, C=N, C-O)

Mass Spectrometry Molecular Weight &
Fragmentation

Structural Confirmation of
4-Methoxybenzaldehyde oxime

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic characterization.

In conclusion, the combined spectroscopic data provides unambiguous evidence for the

structure of 4-Methoxybenzaldehyde oxime. The ¹H and ¹³C NMR data confirm the

connectivity of the carbon-hydrogen framework. The IR spectrum verifies the presence of key

functional groups, including the oxime's hydroxyl and C=N bonds, as well as the methoxy

group. Finally, mass spectrometry confirms the correct molecular weight and provides a

fragmentation pattern consistent with the proposed structure. This multi-technique approach

ensures the highest level of confidence in the compound's identity, a critical requirement for its

application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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